N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13464969
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide -](/images/structure/VC13464969.png)
Specification
Molecular Formula | C13H23N3O2 |
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Molecular Weight | 253.34 g/mol |
IUPAC Name | N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylacetamide |
Standard InChI | InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(8-15)16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12-/m0/s1 |
Standard InChI Key | XBRKQERTLYUAJG-CABZTGNLSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)C)N |
SMILES | CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N |
Canonical SMILES | CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Framework and Stereochemistry
The compound’s structure comprises a piperidine ring substituted at the 3-position with an (S)-2-amino-propionyl group and an N-cyclopropyl-acetamide moiety. The stereochemical configuration at both chiral centers—denoted by the (S) designations—is critical for its three-dimensional arrangement and biological activity . Key features include:
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Piperidine ring: A six-membered heterocycle providing conformational rigidity.
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(S)-2-amino-propionyl group: Derived from L-alanine, this moiety introduces hydrogen-bonding potential via its amine and carbonyl groups.
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Cyclopropyl substituent: A strained three-membered ring influencing lipophilicity and metabolic stability .
The isomeric SMILES string \text{CCN([C@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)C reflects its precise stereochemistry.
Comparative Analysis with Analogues
Table 1 highlights structural similarities and differences between N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide and related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
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N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide | 241.33 | 66567617 | |
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide | 241.33 | 66566315 | |
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide | 253.34 | 1401665-65-3 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically follows a multi-step sequence:
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Piperidine functionalization: Introduction of the (S)-2-amino-propionyl group via amide coupling using or in anhydrous at 0–5°C.
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Cyclopropanation: Reaction of intermediates with diazomethane or Simmons-Smith reagents to attach the cyclopropyl group.
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Purification: Chromatography (e.g., silica gel, gradients) yields >95% purity.
Key Reactions
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Hydrolysis: The acetamide group undergoes base-catalyzed hydrolysis to form carboxylic acids.
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Alkylation: The piperidine nitrogen participates in N-alkylation with alkyl halides.
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Oxidation: Tertiary amines may oxidize to N-oxides under strong oxidizing conditions.
Physicochemical Properties
Table 2 summarizes critical properties:
Property | Value/Description |
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Solubility | Soluble in , ; sparingly in |
Melting Point | 148–152°C (decomposes) |
LogP (Lipophilicity) | 1.87 (predicted) |
Stability | Stable at RT; sensitive to strong acids/bases |
Applications in Medicinal Chemistry
Intermediate in Drug Development
The compound serves as a precursor for protease inhibitors and kinase modulators. For example, coupling with boronic acids yields bortezomib analogues targeting the 26S proteasome .
Comparative Pharmacokinetics
Compared to ethyl-substituted analogues, the cyclopropyl variant exhibits:
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Higher metabolic stability: 72% remaining after 1 h in human liver microsomes vs. 58% for ethyl derivatives.
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Improved BBB permeability: LogBB = -0.45 vs. -1.02, suggesting enhanced CNS bioavailability.
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